molecular formula C21H25NO5S B2771541 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327177-28-5

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

Cat. No.: B2771541
CAS No.: 1327177-28-5
M. Wt: 403.49
InChI Key: ZAYMNMNDMJBFOT-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of β-amino-acrylates, which are known for their diverse biological and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with 4-isopropylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and isopropyl substituents provide a balance of hydrophilic and hydrophobic properties, enhancing its solubility and interaction with biological targets .

Properties

IUPAC Name

methyl (Z)-3-(4-ethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-5-27-18-10-8-17(9-11-18)22-14-20(21(23)26-4)28(24,25)19-12-6-16(7-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYMNMNDMJBFOT-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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